

Technical Guide: Spectroscopic Analysis of Butyrylcholine Salts

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Compound of Interest

Compound Name: Borate V

Cat. No.: B575969

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Disclaimer: Direct spectroscopic data for "Butyrylcholine Butyltriphenylborate" is not readily available in the public domain. This technical guide provides a representative overview based on the known spectroscopic properties of the Butyrylcholine cation and the closely related Tetraphenylborate anion. The data presented for the anion is that of Sodium Tetraphenylborate, which serves as a proxy for the Butyltriphenylborate anion. The experimental protocols are generalized for the analysis of organic salts.

Introduction

This document provides a technical overview of the spectroscopic characterization of butyrylcholine salts, with a focus on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Butyrylcholine is a synthetic choline ester that acts as a substrate for cholinesterases and an agonist for nicotinic acetylcholine receptors. Its characterization is crucial for its application in neuroscience research and drug development. The counter-ion, in this case, represented by the tetraphenylborate anion, also contributes significantly to the overall spectroscopic profile of the salt.

Chemical Structures

- Butyrylcholine Cation:
 - Chemical Formula: $C_9H_{20}NO_2^+$
 - Structure: An acyl choline with a butyryl group esterified to the choline backbone.

- Tetraphenylborate Anion (proxy for Butyltriphenylborate):
 - Chemical Formula: $C_{24}H_{20}B^{-}$
 - Structure: A boron atom tetrahedrally coordinated to four phenyl groups.

A diagram illustrating the ionic interaction is provided below.

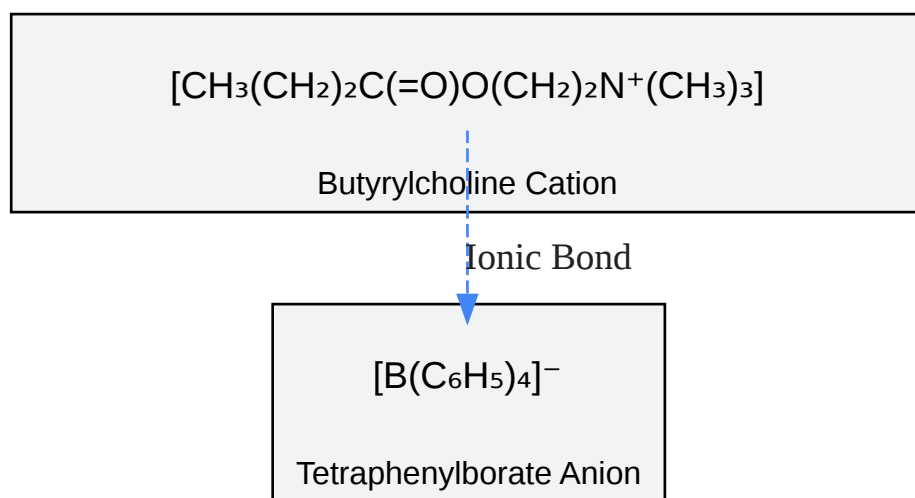


Figure 1: Ionic Interaction of Butyrylcholine and Tetraphenylborate

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Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the constituent ions.

3.1. Predicted 1H and ^{13}C NMR Chemical Shifts for Butyrylcholine Cation

Data is predicted based on standard chemical shift values.

Assignment	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
$\text{N}^+(\text{CH}_3)_3$	~ 3.2 (s, 9H)	~ 54.0
N^+-CH_2	~ 3.6 (t, 2H)	~ 66.0
$\text{O}-\text{CH}_2$	~ 4.3 (t, 2H)	~ 60.0
$\text{C}(=\text{O})$	-	~ 173.0
$\text{C}(=\text{O})-\text{CH}_2$	~ 2.3 (t, 2H)	~ 36.0
CH_2-CH_3	~ 1.6 (sext, 2H)	~ 18.0
CH_3	~ 0.9 (t, 3H)	~ 13.5

3.2. Reported NMR Spectroscopic Data for Sodium Tetraphenylborate

Data obtained from publicly available spectra for Sodium Tetraphenylborate.

Nucleus	Chemical Shift (ppm)	Solvent
^1H	7.3-7.5 (m), 6.8-7.0 (m)	DMSO- d_6
^{13}C	164.1 (q), 135.8, 125.4 (d), 121.6	DMSO- d_6
^{11}B	~ -6.5	DMSO- d_6

3.3. Reported IR Spectroscopic Data for Sodium Tetraphenylborate

Key vibrational modes for the tetraphenylborate anion.

Wavenumber (cm^{-1})	Assignment
3050-3020	C-H stretch (aromatic)
1590, 1480, 1430	C=C stretch (aromatic ring)
740, 710	C-H bend (out-of-plane)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for organic salts.

4.1. NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D $_2$ O, CDCl $_3$). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:**
 - Acquire a ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
 - Acquire a ^{13}C NMR spectrum. Typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - If applicable, acquire an ^{11}B NMR spectrum.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

4.2. IR Spectroscopy (FTIR-ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:**
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

- **Data Processing:** The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

The general workflow for spectroscopic analysis is depicted below.

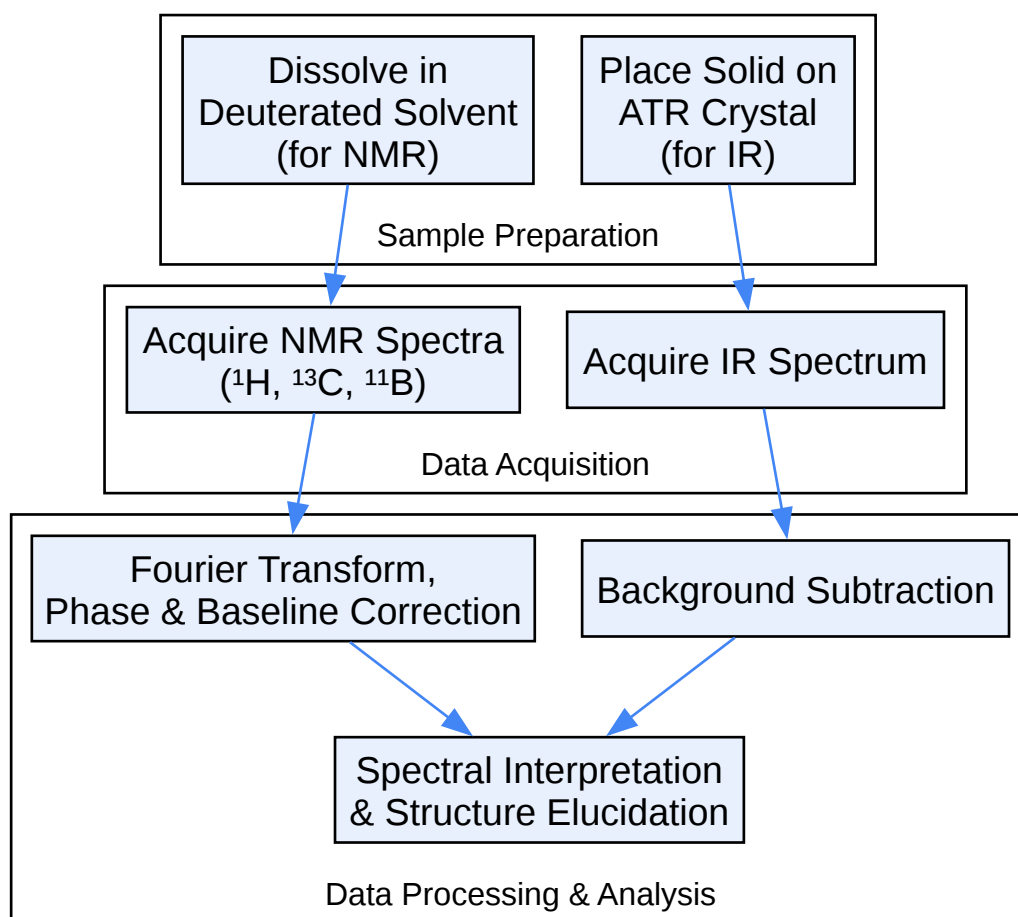


Figure 2: General Workflow for Spectroscopic Analysis

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Figure 2: General Workflow for Spectroscopic Analysis

Signaling Pathway and Biological Context

Butyrylcholine is primarily known for its interaction with the cholinergic system. It is hydrolyzed by butyrylcholinesterase (BChE), an enzyme that plays a role in cholinergic neurotransmission. [1] The activity of BChE on butyrylcholine can be monitored to screen for enzyme inhibitors, which are of interest in the context of Alzheimer's disease.

A simplified representation of the enzymatic hydrolysis of butyrylcholine is shown below.

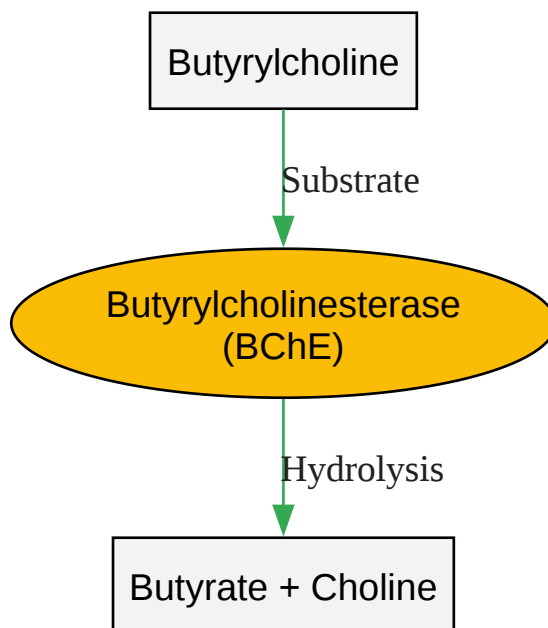


Figure 3: Enzymatic Hydrolysis of Butyrylcholine

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Figure 3: Enzymatic Hydrolysis of Butyrylcholine

Conclusion

While direct spectroscopic data for Butyrylcholine Butyltriphenylborate remains elusive, a comprehensive understanding of its likely spectroscopic features can be inferred from the analysis of its constituent ions. The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this or related compounds. Any future work on this specific salt should aim to acquire and publish its full spectroscopic characterization to contribute to the public scientific record.

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References

- 1. [taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
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